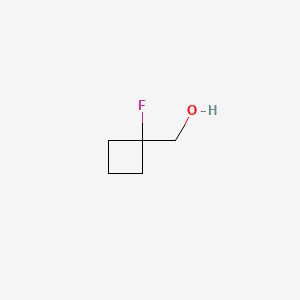

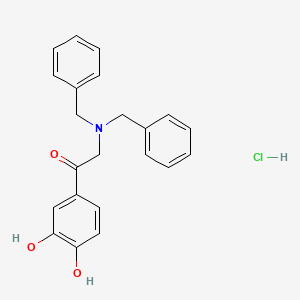

![molecular formula C6H8N4 B592531 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 1854-42-8](/img/structure/B592531.png)

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular weight of 194.06 .

Synthesis Analysis

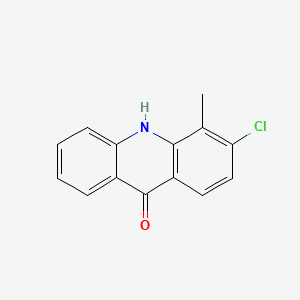

The synthesis of “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” and its derivatives has been a subject of research. For instance, a novel series of fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors . Other studies have also reported the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H .Physical And Chemical Properties Analysis

“6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a solid substance . It has a molecular weight of 194.06 .科学的研究の応用

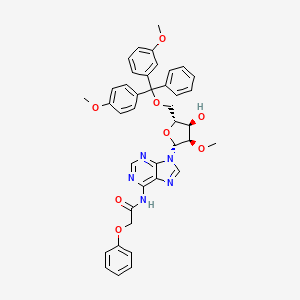

Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones

This compound is used in the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. The reaction involves the corresponding 7-hydroxy derivatives with nucleophiles including active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions .

Biological Activities of Pyrrolopyrazine Derivatives

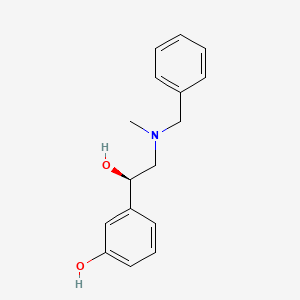

Pyrrolopyrazine derivatives, which include the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine structure, have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

ATR Kinase Inhibition

The compound has been used in the design, synthesis, and evaluation of a novel series of fused pyrimidine derivatives as ATR inhibitors. ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, making it an attractive anticancer drug target .

Antitumor Activity

In a study, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were found to have good antitumor activity in vitro. They significantly reduced the phosphorylation levels of ATR and its downstream signaling proteins .

将来の方向性

The future directions for “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” and its derivatives could involve further investigation into their potential as ATR inhibitors . Additionally, more research is needed to understand their mechanism of action and potential applications in treating various diseases .

作用機序

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

The compound acts as an inhibitor of the ATR kinase . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the death of cancer cells .

Biochemical Pathways

The ATR kinase is part of the DNA damage response pathway. When this pathway is inhibited, it can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Result of Action

The inhibition of the ATR kinase by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can lead to the accumulation of DNA damage in cells, potentially leading to cell death . This makes it a promising compound for the treatment of cancer.

特性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYHIELCNXQLGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652073 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1854-42-8 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)